molecular formula C10H7N3O2 B084272 3-Nitro-4-(4/'-pyridyl) pyridine CAS No. 14804-92-3

3-Nitro-4-(4/'-pyridyl) pyridine

Cat. No.: B084272
CAS No.: 14804-92-3
M. Wt: 201.18 g/mol
InChI Key: ZUGIVRRLWFZKLA-UHFFFAOYSA-N
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Description

3-Nitro-4-(4'-pyridyl) pyridine (abbreviated as BPY-N in ) is a bipyridine derivative featuring a nitro (-NO₂) group at the 3-position and a 4-pyridyl substituent at the 4-position of the central pyridine ring. This compound is synthesized via methods involving Suzuki coupling or directed cyanation reactions . Its structure is characterized by strong electron-withdrawing effects from the nitro group, which influences electronic properties and reactivity. BPY-N has been studied in molecular junctions for electron transport applications, where its nitro group enhances charge transfer capabilities .

Properties

IUPAC Name

3-nitro-4-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)10-7-12-6-3-9(10)8-1-4-11-5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGIVRRLWFZKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that 3-nitro-4-(4'-pyridyl) pyridine exhibits potential anticancer properties. It has been studied as a selective chemical tool for probing specific protein kinases, such as PKN2, which are implicated in cancer progression. The compound's structure allows it to interact effectively with target proteins, leading to inhibition of cancer cell growth in vitro .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of nitropyridines, including 3-nitro-4-(4'-pyridyl) pyridine, possess significant insecticidal properties against various pests, indicating potential use as an agricultural pesticide as well as a pharmaceutical agent .

Agricultural Applications

Insecticides
3-Nitro-4-(4'-pyridyl) pyridine is part of a class of compounds that have been synthesized for their insecticidal properties. Bioassays demonstrate that it is effective against a range of lepidopteran pests, making it a candidate for development into a novel insecticide. The mechanism of action is thought to involve disruption of the pest's nervous system, leading to paralysis and death .

Herbicides
As a derivative of pyridine, this compound can also be utilized in the synthesis of herbicides. Its structural characteristics allow for modifications that enhance herbicidal efficacy against specific weed species, thereby supporting crop yield improvements .

Material Science Applications

Ligands in Coordination Chemistry
3-Nitro-4-(4'-pyridyl) pyridine serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This property is particularly useful in catalysis and materials synthesis, where metal-ligand interactions are crucial for achieving desired reactivity and selectivity .

Data Table: Summary of Applications

Application Area Specific Use Evidence/Case Study
PharmaceuticalsAnticancer agentSelective inhibition of PKN2 in cancer cells
AntimicrobialEffective against lepidopteran pests
AgricultureInsecticideBioassay results showing potent insecticidal activity
HerbicidePotential modifications enhancing efficacy against weeds
Material ScienceCoordination ligandUtilized in catalysis and material synthesis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Substituent Effects on Pyridine Derivatives
Compound Substituent(s) Key Structural Features Reference
BPY-N 3-NO₂, 4-(4'-pyridyl) Electron-withdrawing nitro group; bipyridine system with axial symmetry
BPY-2N 3-NO₂, 4-(3-nitro-4'-pyridyl) Additional nitro group on the pyridyl ring; enhanced electron-deficient character
CF3-Substituted Pyridines 5-CF3 (e.g., Sulfoxaflor) Electron-withdrawing CF3 group improves hydrophobicity and pesticidal activity
2-Amino-4-(substituted phenyl) Cl, CH3, Br, etc. Halogen or alkyl groups alter steric effects and melting points (268–287°C)
Quinolinyl Derivatives Quinoline substituent Larger aromatic system increases cytotoxicity compared to pyridyl analogues

Key Observations :

  • Symmetry: Unlike monosubstituted pyridines (e.g., CF3 derivatives), BPY-N’s bipyridine system allows for π-stacking and coordination chemistry, similar to 4,2′:6′,4′′-terpyridines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Stability in DMSO Reference
BPY-N Not reported Moderate in DMSO Stable (no pyridyl displacement)
CF3-Substituted Pyridines 150–200 Low (hydrophobic) High thermal stability
Halogenated Pyridines 268–287 Low in polar solvents Sensitive to nucleophiles

Key Observations :

  • BPY-N’s solubility in coordinating solvents like DMSO is critical for applications in molecular electronics, where solvent interactions minimally disrupt its structure .
  • CF3-substituted pyridines exhibit higher hydrophobicity, making them more suitable for pesticidal formulations .
Table 3: Bioactivity and Reactivity Trends
Compound Bioactivity/Reactivity Mechanism/Notes Reference
BPY-N Not directly studied for bioactivity Electron transport enhancement in junctions
CXCR4 Antagonists Loss of activity with pyridyl-to-benzene substitution Pyridyl nitrogen essential for receptor binding
Quinolinyl Derivatives High cytotoxicity (IC50 < 10 µM) Nitrogen proximity to benzoxazole increases toxicity
CF3-Substituted Pyridines Insecticidal (e.g., Sulfoxaflor) CF3 enhances membrane penetration and stability

Key Observations :

  • Receptor Interactions : Pyridyl nitrogen positioning (e.g., 4′-pyridyl in BPY-N vs. 2-pyridyl in ) dictates activity in receptor binding .
  • Cytotoxicity: BPY-N’s nitro group may reduce cytotoxicity compared to quinolinyl derivatives, as electron-withdrawing groups can deactivate metabolic pathways .

Electronic and Optical Properties

  • BPY-N : The nitro group induces a strong electron-withdrawing effect, lowering the LUMO energy and facilitating electron transport in molecular junctions .
  • Ir(ppy)₃ Complexes: Pyridyl substitutions (e.g., vinyl-aryl groups) tune luminescence and nonlinear optical responses, a property BPY-N could exploit in optoelectronics .

Preparation Methods

Directed Nitration Using Amino Groups

A widely adopted approach involves using amino groups as activating and directing agents. For instance, 4-chloro-2-aminopyridine undergoes nitration with a mixture of fuming nitric acid and concentrated sulfuric acid at 25–30°C to yield 4-chloro-2-amino-3-nitropyridine. The amino group directs nitration to the meta position (C-3), achieving >95% purity after purification. This method’s success hinges on the amino group’s ability to activate the ring while resisting over-nitration.

Nitration of Halogenated Pyridines

Halogen atoms (e.g., Cl, Br) at the 4-position can stabilize intermediates during nitration. For example, 4-chloropyridine-2-carboxamide is nitrated under similar conditions to produce 4-chloro-3-nitropyridine derivatives. However, the electron-withdrawing nature of the pyridyl group at C-4 in the target compound necessitates harsher conditions, such as elevated temperatures or prolonged reaction times.

Table 1: Comparative Nitration Conditions

SubstrateNitrating AgentTemperature (°C)Yield (%)Purity (%)
4-Chloro-2-aminopyridineHNO₃/H₂SO₄25–3085>95
4-BromopyridineHNO₃/Ac₂O50–607289

Halogenation and Functional Group Interconversion

Halogenation serves as a critical step for introducing reactive sites for subsequent coupling reactions. Industrial processes prioritize cost-effective halogenating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Chlorination of Hydroxyl Groups

In one protocol, 4-chloro-3-nitropyridin-2-ol is treated with POCl₃ and diisopropylethylamine at 90–100°C to yield 2,4-dichloro-3-nitropyridine. This step highlights the utility of POCl₃ in converting hydroxyl groups to chlorides, which are more amenable to nucleophilic substitution.

Bromination for Enhanced Reactivity

Bromine, though costlier, offers superior leaving-group ability. The Chinese patent CN1422848A describes brominating 4-nitropyridine nitrogen oxide to produce 2-bromo-4-nitropyridine, which is later reduced to 2-bromo-4-aminopyridine. Such intermediates facilitate coupling reactions with pyridyl nucleophiles.

Coupling Reactions for Pyridyl Group Introduction

Introducing the 4'-pyridyl group at the C-4 position demands precision. Cross-coupling reactions, particularly Suzuki-Miyaura and Ullmann couplings, are theoretically viable, though the provided patents emphasize nucleophilic aromatic substitution (NAS).

Nucleophilic Aromatic Substitution (NAS)

In a patented method, 2,4-dichloro-3-nitropyridine reacts with cesium acetate in dimethylformamide (DMF) at 120–125°C to replace the 4-chloro group with an acetate. Analogously, substituting the chloride with a pyridyl group would require a pyridyl nucleophile (e.g., pyridin-4-ylmagnesium bromide). However, NAS with pyridyl reagents is challenging due to poor nucleophilicity, necessitating polar aprotic solvents and elevated temperatures.

Industrial Process Optimization

Solvent and Catalyst Selection

Chlorinated solvents like dichloromethane (DCM) are preferred for nitration and halogenation due to their inertness and ability to stabilize intermediates. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction rates in biphasic systems.

Purity Control and Impurity Removal

Crystallization from ethyl acetate or methanol effectively removes byproducts. For example, crude 4-chloro-2-amino-3-nitropyridine is purified by stirring in methanol at 50°C, followed by cooling to −5°C to precipitate high-purity product.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity. The patents report HPLC purities exceeding 95% for intermediates like 4-chloro-3-nitropyridin-2-ol.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons adjacent to nitro groups resonate downfield (δ 8.5–9.0 ppm).

  • IR : Nitro groups exhibit strong absorptions near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .

Q & A

Q. What synthetic strategies are effective for introducing nitro and pyridyl groups into pyridine derivatives?

  • Methodological Answer : Nitration of pyridine derivatives often requires controlled conditions due to the electron-deficient nature of the ring. For example, nitration at the 3-position can be achieved using mixed acid (HNO₃/H₂SO₄) under reflux, while regioselective introduction of a 4-pyridyl substituent may involve Suzuki-Miyaura coupling with a boronic acid derivative . Characterization via NMR and X-ray crystallography (XRD) is critical to confirm regiochemistry and purity .

Q. How can the electronic effects of the nitro and pyridyl groups influence the reactivity of 3-nitro-4-(4′-pyridyl)pyridine?

  • Methodological Answer : The nitro group is strongly electron-withdrawing, polarizing the pyridine ring and directing electrophilic attacks to specific positions. Computational studies (e.g., DFT) predict charge distribution and reactive sites. For instance, the 4-pyridyl group may act as a π-donor in coordination chemistry, stabilizing metal complexes. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can quantify electronic effects .

Q. What spectroscopic techniques are optimal for characterizing 3-nitro-4-(4′-pyridyl)pyridine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and 2D correlation spectroscopy (COSY, HSQC).
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and pyridyl (1600–1580 cm⁻¹) stretches.
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with pyridyl N) .

Advanced Research Questions

Q. How do competing reactions (e.g., methylation vs. methoxyalkylation) affect the functionalization of pyridyl groups in nitro-substituted pyridines?

  • Methodological Answer : Reactivity depends on the nucleophilicity of the pyridyl nitrogen and steric hindrance. For example, methoxyalkylation with tosylates proceeds via SN2 mechanisms, while methylation requires in situ-generated methylating agents (e.g., MeOTf). Kinetic studies and computational modeling (DFT) can differentiate activation barriers for each pathway .

Q. What role does 3-nitro-4-(4′-pyridyl)pyridine play in coordination chemistry, and how do its complexes perform in catalytic applications?

  • Methodological Answer : The compound acts as a multidentate ligand, forming stable complexes with transition metals (e.g., Mn, Fe). For catalytic oxidation reactions, evaluate turnover frequency (TOF) and selectivity using GC-MS. Compare with analogous ligands (e.g., 2,4,6-tris(4-pyridyl)pyridine) to assess electronic tuning effects .

Q. How can computational methods predict the regioselectivity of reactions involving 3-nitro-4-(4′-pyridyl)pyridine?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the nitro group directs electrophiles to the 5-position, while the pyridyl group enhances nucleophilic substitution at the 2-position. Validate predictions with kinetic isotope effect (KIE) studies .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for nitro-pyridine derivatives: How to reconcile conflicting data?

  • Methodological Answer : Variations in yields may arise from differences in reaction conditions (e.g., solvent polarity, temperature) or purification methods. For example, column chromatography vs. recrystallization can drastically alter recovery rates. Reproduce protocols from literature (e.g., ) while controlling for humidity and oxygen sensitivity.

Applications in Materials Science

Q. Can 3-nitro-4-(4′-pyridyl)pyridine serve as a building block for supramolecular frameworks?

  • Methodological Answer : Its planar structure and hydrogen-bonding capability (via pyridyl N) enable self-assembly into porous networks. Characterize via BET surface area analysis and single-crystal XRD. Compare with derivatives lacking nitro groups to assess porosity modulation .

Safety and Handling

Q. What precautions are necessary when handling nitro-substituted pyridines?

  • Methodological Answer :
  • Toxicity : Wear PPE (gloves, goggles) due to potential mutagenicity (Ames test recommended).
  • Stability : Store under inert gas (N₂/Ar) to prevent decomposition. Monitor for exothermic decomposition via DSC .

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